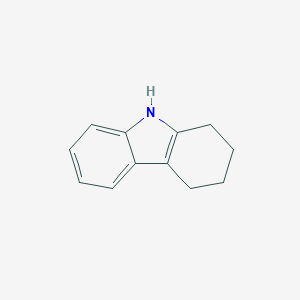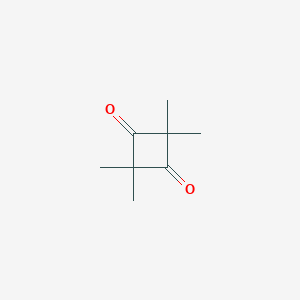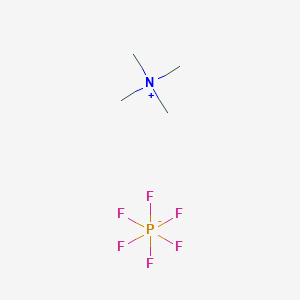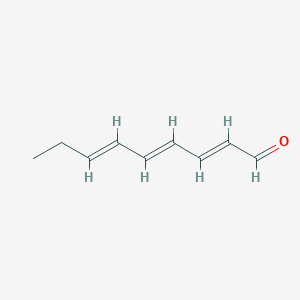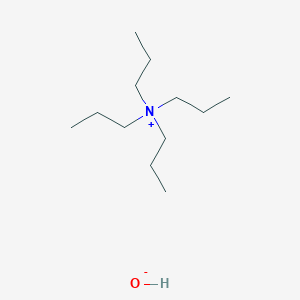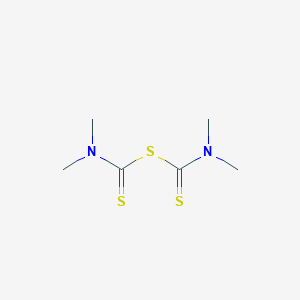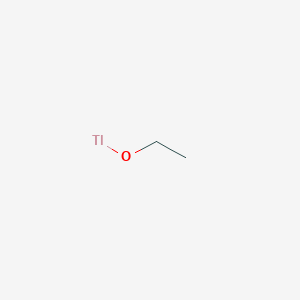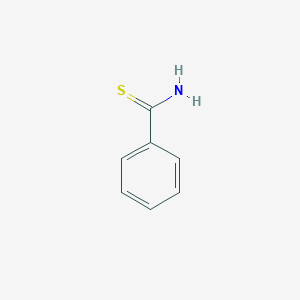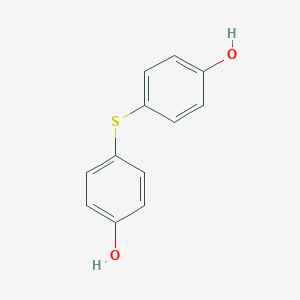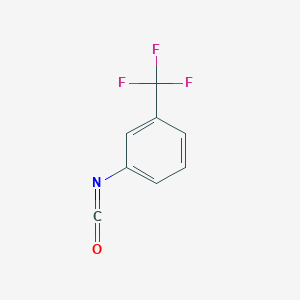
3-(Trifluoromethyl)phenyl isocyanate
Vue d'ensemble
Description
3-(Trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H4F3NO . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isocyanate functional group. This compound is a colorless to light yellow liquid and is known for its reactivity and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)phenyl isocyanate typically involves the reaction of 3-trifluoromethylaniline with phosgene. The process begins by dissolving 3-trifluoromethylaniline in chlorobenzene, followed by cooling the mixture to 0-10°C. Dry hydrogen chloride is then introduced to saturate the solution. Subsequently, N,N-diisopropylamine is added, and the mixture is heated to 50°C for 30 minutes. Finally, phosgene is introduced to complete the reaction, and the product is distilled to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistency and safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with amines to form ureas.
Alcohol Addition: Reacts with alcohols to form carbamates.
Cycloaddition Reactions: Participates in 1,3-dipolar cycloaddition reactions with nitro compounds.
Common Reagents and Conditions:
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of carbamates.
Triethylamine: Used to activate nitro groups for cycloaddition reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.
Applications De Recherche Scientifique
3-(Trifluoromethyl)phenyl isocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of polymers, coatings, and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable ureas and carbamates, respectively. These reactions are facilitated by the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the isocyanate carbon .
Comparaison Avec Des Composés Similaires
Phenyl isocyanate: Lacks the trifluoromethyl group, making it less reactive.
4-(Trifluoromethyl)phenyl isocyanate: Similar structure but with the trifluoromethyl group in the para position.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups, increasing its reactivity and steric hindrance.
Uniqueness: 3-(Trifluoromethyl)phenyl isocyanate is unique due to the presence of the trifluoromethyl group in the meta position, which
Propriétés
IUPAC Name |
1-isocyanato-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYSIBLFGQAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027143 | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isocyanobenzotrifluoride appears as a light colored liquid. May severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |
| Record name | ISOCYANOBENZOTRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
none, 329-01-1 | |
| Record name | ISOCYANOBENZOTRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-3-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS7LLZ6XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-(Trifluoromethyl)phenyl isocyanate in the context of the provided research?
A1: this compound is a key reagent in the synthesis of sorafenib [, , , , ], a known antitumor drug. It reacts with intermediates like 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the final sorafenib molecule.
Q2: Are there any alternative synthesis routes for sorafenib that don't utilize this compound?
A2: Yes, research suggests using readily available and cost-effective 4-amino-3-fluorophenol as a substitute for this compound in sorafenib synthesis []. This method claims to simplify the process and improve yield while ensuring product stability.
Q3: Beyond sorafenib, has this compound demonstrated utility in other research areas?
A3: Yes, recent studies explored its use in developing advanced battery technologies []. Specifically, it acts as an electrolyte additive, contributing to the formation of a robust electrode-electrolyte interphase in Li||LiCoO2 batteries. This enhances lithium-ion conductivity and battery performance.
Q4: How does the structure of this compound lend itself to its role in battery applications?
A4: The molecule contains a polar amide group (-NHCO-) formed after reacting with specific compounds. This polar group aids in the de-solvation of lithium ions and enhances their transport within the battery [], ultimately leading to improved performance.
Q5: Can you elaborate on the structure and properties of this compound?
A5: While specific spectroscopic data wasn't provided in the research excerpts, we can infer some details. The molecular formula is likely C8H4F3NO, with a molecular weight of approximately 187.12 g/mol. The molecule contains a reactive isocyanate group (-N=C=O) which readily undergoes reactions with amines to form urea derivatives, a key step in sorafenib synthesis [].
Q6: The research mentions a "deuterated bisarylurea compound." What is the significance of deuteration in this context?
A6: Deuteration involves replacing hydrogen atoms with deuterium, a heavier hydrogen isotope. This modification in bisarylurea compounds, synthesized using deuterated this compound, is being investigated for its potential to enhance antitumor activity [].
Q7: The provided research highlights a focus on synthesizing sorafenib. Are there any insights into its mechanism of action against tumors?
A7: While the provided excerpts focus primarily on the synthesis of sorafenib, the mechanism of action isn't elaborated upon. It's important to consult additional resources for a detailed understanding of sorafenib's anti-tumor activity.
Q8: What are the potential implications of using this compound in industrial-scale sorafenib production?
A8: While the research emphasizes the compound's role in sorafenib synthesis, it also hints at potential challenges. For instance, ensuring high purity of the final product is crucial, demanding rigorous purification steps to remove impurities generated during synthesis []. Additionally, minimizing metal residue and burning residue, potentially arising from using this compound, is vital for large-scale production [].
Q9: The research mentions "sorafenib tosylate." What is its significance?
A9: Sorafenib tosylate is a salt form of sorafenib, produced by reacting it with p-toluenesulfonic acid. Creating salt forms of drugs like sorafenib can improve properties such as stability, solubility, and ease of formulation [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


